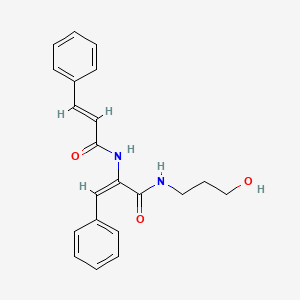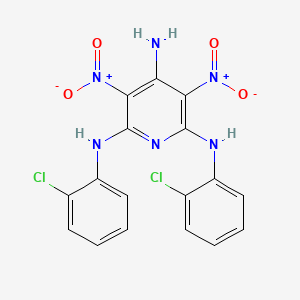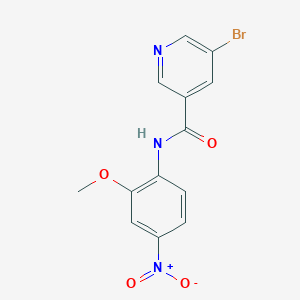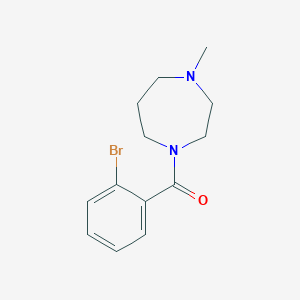
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers.
Mécanisme D'action
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and survival of cancer cells. By inhibiting BTK, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide prevents the activation of signaling pathways that promote cancer cell growth and survival. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is metabolized by the liver and excreted primarily in the feces. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been well-tolerated, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to have good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its potential for drug resistance, which may limit its long-term effectiveness in treating cancer.
Orientations Futures
There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and inform patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves several steps, including the reaction of 2-tert-butylphenol with potassium carbonate and 4-chloro-2,5-dimethoxyaniline to form the intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, multiple myeloma, and solid tumors. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-20(2,3)13-8-6-7-9-16(13)26-12-19(23)22-15-11-17(24-4)14(21)10-18(15)25-5/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDLUUECIZBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
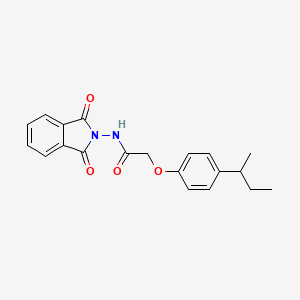

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
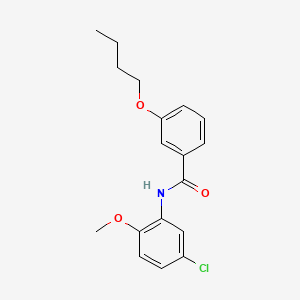
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
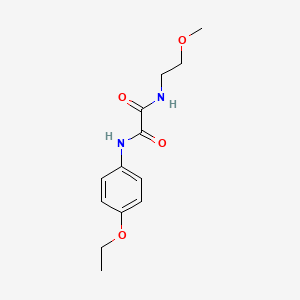
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
